molecular formula C23H26ClN5O3 B2883030 N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-74-1

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

カタログ番号: B2883030
CAS番号: 896381-74-1
分子量: 455.94
InChIキー: BHMNTDMWUDZHBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 3-chlorophenyl-substituted piperazine moiety connected via a propyl chain to an acetamide group, which is further linked to a 2,4-dioxo-1H-quinazolin-3-yl heterocycle. Synthesis typically involves multi-step routes, including condensation of quinazoline precursors with piperazine-propyl intermediates, as seen in related compounds .

特性

CAS番号

896381-74-1

分子式

C23H26ClN5O3

分子量

455.94

IUPAC名

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C23H26ClN5O3/c24-17-5-3-6-18(15-17)28-13-11-27(12-14-28)10-4-9-25-21(30)16-29-22(31)19-7-1-2-8-20(19)26-23(29)32/h1-3,5-8,15H,4,9-14,16H2,(H,25,30)(H,26,32)

InChIキー

BHMNTDMWUDZHBU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

溶解性

not available

製品の起源

United States

生物活性

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, often referred to as a quinazoline derivative, has garnered attention for its potential therapeutic applications. This compound exhibits a complex structure that contributes to its biological activity, particularly in the realms of neuropharmacology and cancer research. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical implications.

The molecular formula of the compound is C19H22ClN5OC_{19}H_{22}ClN_{5}O, with a molar mass of approximately 371.86 g/mol. The compound appears as off-white crystals with a melting point ranging from 86 to 87 °C and a predicted boiling point of 528.5 ± 60.0 °C . Its structure includes a piperazine moiety, which is known for enhancing the pharmacological profile of various drugs.

Research indicates that this compound interacts with several biological targets:

  • Dopamine Receptors : The compound has shown activity as a modulator of dopamine D3 receptors (D3R), which are implicated in mood regulation and cognitive functions. Studies have demonstrated that it can act as both an antagonist and a partial agonist at D3R, suggesting its potential utility in treating disorders such as schizophrenia and Parkinson's disease .
  • Acetylcholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the cholinergic system. This inhibition is significant for developing treatments for Alzheimer's disease, where AChE inhibitors are commonly employed .
  • Anticancer Activity : Preliminary studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains an area of active investigation, with some data suggesting it may inhibit tumor growth through multiple pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value (µM) Target Reference
AChE Inhibition0.23Acetylcholinesterase
D3R Modulation7.2Dopamine D3 Receptor
Antiproliferative ActivityVariesCancer Cell Lines

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

  • Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
  • Cancer Research : In vitro studies on human cancer cell lines showed that the compound could significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

類似化合物との比較

Comparison with Structural Analogs

Piperazine-Based Acetamide Derivatives

Variations in Piperazine Substituents
  • N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 3569631): Replaces the quinazoline dione with a 4-nitrophenyl group on piperazine. SMILES: C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] .
  • Compounds 11–17 () : Include derivatives with benzyl, methyl, or substituted phenyl groups on piperazine. For example, N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) showed anticonvulsant activity in electroshock tests, suggesting the piperazine substituent's role in CNS penetration .
Variations in Acetamide-Linked Groups
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1): Shares the quinazoline dione core but substitutes the piperazine-propyl chain with a dichlorophenylmethyl group.
  • Compounds 3s, 3t, 3u, 3v () : Feature fluorophenyl, methoxyphenyl, or cyclohexyl groups attached to the acetamide. For instance, 3t (4-fluorophenyl variant) achieved 41% yield with 73% LC/MS purity, indicating favorable synthetic efficiency .

Quinazoline Dione-Containing Analogs

  • N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-...}hexanamide (CID 688053-57-8) : Incorporates a dioxoloquinazoline sulfanylidene group. The extended hexanamide chain may enhance lipophilicity, though physicochemical data (e.g., solubility) are lacking .

Key Findings and Implications

  • Structural Flexibility : The 3-chlorophenylpiperazine-propyl backbone is versatile, accommodating diverse substituents (e.g., fluorophenyl, nitro groups) without compromising synthetic feasibility .
  • Role of Quinazoline Dione : The target compound's dione moiety may enhance binding to enzymes or receptors involved in seizure modulation, as seen in related anticonvulsants .
  • Activity Trends : Piperazine-methyl derivatives (e.g., Compound 12) show potent anticonvulsant activity, suggesting that smaller alkyl groups on piperazine improve CNS bioavailability .

準備方法

Niementowski Quinazolinone Synthesis

The quinazolin-4(3H)-one core is synthesized via the Niementowski reaction, where anthranilic acid derivatives condense with formamide under microwave irradiation.

Procedure :

  • Anthranilic acid (10 mmol) and formamide (50 mmol) are mixed with montmorillonite K-10 clay (1 g).
  • Microwave irradiation (500 W, 150°C, 4 min) induces cyclization.
  • The crude product is purified via recrystallization (ethanol/water), yielding 2,4-dioxo-1H-quinazolin-3-ium (85% yield).

Modification with Acetic Acid Side Chain :

  • 3-Aminoquinazolinone (1 eq) reacts with chloroacetyl chloride (1.2 eq) in dry THF under N₂.
  • Triethylamine (2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 h.
  • Workup yields 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid (72% yield, m.p. 218–220°C).

Functionalization of the Propyl Linker

Propylation via Alkylation

The acetic acid moiety is alkylated with 1-bromo-3-chloropropane to introduce the reactive chloride terminus.

Procedure :

  • 2-(2,4-Dioxo-1H-quinazolin-3-yl)acetic acid (1 eq) is dissolved in DMF with K₂CO₃ (3 eq).
  • 1-Bromo-3-chloropropane (1.5 eq) is added, and the mixture is heated at 60°C for 8 h.
  • The intermediate 3-chloropropyl-2-(2,4-dioxoquinazolin-3-yl)acetamide is isolated (68% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.15 (s, 1H, NH), 8.41 (s, 1H, quinazoline-H), 3.91 (t, 2H, CH₂Cl), 3.45 (t, 2H, NCH₂), 2.15 (m, 2H, CH₂).

Synthesis of 4-(3-Chlorophenyl)piperazine

Buchwald-Hartwig Amination

Aryl halides undergo coupling with piperazine using palladium catalysis.

Procedure :

  • 1-Bromo-3-chlorobenzene (1 eq), piperazine (2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are mixed in toluene.
  • The reaction is heated at 110°C for 24 h under N₂.
  • 4-(3-Chlorophenyl)piperazine is obtained as a white solid (74% yield).

Final Coupling via Nucleophilic Substitution

Piperazine Installation

The chloride terminus of the propyl linker undergoes displacement with 4-(3-chlorophenyl)piperazine.

Procedure :

  • 3-Chloropropyl-2-(2,4-dioxoquinazolin-3-yl)acetamide (1 eq) and 4-(3-chlorophenyl)piperazine (1.2 eq) are dissolved in acetonitrile.
  • KI (0.1 eq) and K₂CO₃ (3 eq) are added, and the mixture is refluxed for 12 h.
  • The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1), yielding the target compound (63% yield).

Characterization Data :

  • ¹³C NMR (100 MHz, CD₃OD) : δ 169.5 (C=O), 154.2 (quinazoline-C), 132.8 (Ar-C), 57.4 (NCH₂), 49.2 (piperazine-C).
  • HRMS (ESI+) : m/z calcd. for C₂₃H₂₅Cl₂N₅O₃ [M+H]⁺: 512.1254; found: 512.1258.

Alternative Microwave-Assisted Route

Microwave irradiation significantly accelerates cyclization and substitution steps:

  • Quinazolinone Formation : 4 min at 150°C vs. 30 h thermally.
  • Piperazine Coupling : 10 min at 100°C vs. 12 h conventionally.

Analytical and Pharmacological Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/ACN, 1 mL/min).
  • Antifungal Activity : MIC = 8 µg/mL against Candida albicans.

Q & A

Q. What are the critical steps in synthesizing N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide?

The synthesis typically involves:

  • Condensation reactions to form the quinazolin-dione core.
  • Substitution reactions to introduce the 3-chlorophenylpiperazine moiety via nucleophilic alkylation or amide coupling .
  • Solvent optimization : Reactions often require polar aprotic solvents (e.g., DMSO, acetonitrile) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

  • 1H/13C NMR spectroscopy : Confirms proton environments and carbon frameworks (e.g., piperazine N–CH2– peaks at δ 2.5–3.5 ppm; quinazolin-dione carbonyls at δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 592.11 for C30H30ClN5O4S) .
  • X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values .

Advanced Research Questions

Q. How can computational modeling predict its receptor-binding interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT1A, D2), leveraging the piperazine moiety’s affinity for GPCRs .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities and identify critical residues (e.g., piperazine interactions with Asp3.32 in 5-HT1A) .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., 3-chlorophenyl vs. 4-nitrophenyl on piperazine) to isolate pharmacophores .
  • Meta-analysis : Pool data from analogs (e.g., triazolopyrazines, thienopyrimidines) to identify trends in logP vs. IC50 correlations .
  • Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics or transcriptomics for pathway modulation .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety to enhance solubility .
  • CYP450 metabolism studies : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and block them with fluorine substituents .
  • BBB permeability : Apply PAMPA-BBB assays; if low, modify logD via substituents (e.g., –OCH3 on the quinazolinone ring) .

Data Analysis & Experimental Design

Q. How to design dose-response studies for in vivo efficacy?

  • Animal models : Use rodents for neurobehavioral assays (e.g., forced swim test for antidepressant activity) at 10–100 mg/kg doses .
  • PK/PD integration : Measure plasma concentrations via LC-MS/MS and correlate with target engagement (e.g., receptor occupancy by PET imaging) .
  • Negative controls : Include analogs lacking the 3-chlorophenyl group to isolate piperazine-dependent effects .

Q. What statistical approaches address variability in high-throughput screening data?

  • Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) by optimizing signal-to-noise ratios .
  • Multivariate regression : Account for batch effects (e.g., plate-to-plate variability) using mixed-effects models .
  • False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to prioritize hits with q < 0.05 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。